molecular formula C10H8FNO2 B1404486 4-fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1417357-90-4

4-fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No. B1404486
CAS RN: 1417357-90-4
M. Wt: 193.17 g/mol
InChI Key: CETMTLAHNARHMC-UHFFFAOYSA-N
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Description

“4-fluoro-3-methyl-1H-indole-2-carboxylic acid” is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

Indole derivatives are important types of molecules and natural products. The investigation of novel methods of synthesis has attracted the attention of the chemical community . For instance, a solution of the hydrazone was heated to above 160 °C, and the produced rutaecarpine was slowly precipitated, upon recrystallization from dimethylformamide (DMF), the target natural product rutaecarpine was provided in a moderate yield .


Molecular Structure Analysis

The molecular structure of “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” is represented by the formula C10H8FNO2 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” can be found in various databases .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are used as reactants for the total synthesis of various alkaloids, such as dibromophakellin and trachelanthamidine. These compounds have significant biological activities and potential therapeutic applications .

Antiviral Activity

Some indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This suggests that “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” could potentially be used in the development of antiviral agents .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

Indole derivatives have been used to prepare potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme involved in the metabolism of fatty acids in cells and associated with various inflammatory and hyperproliferative diseases .

Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is critical in many aspects of embryonic development, and its dysregulation can lead to cancer. Indole derivatives are used to prepare inhibitors that can disrupt Gli1-mediated transcription in this pathway .

Cycloaddition Reactions

Indoles serve as versatile building blocks in cycloaddition reactions, which are crucial for constructing complex molecular architectures found in natural products and pharmaceuticals. This includes the synthesis of carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .

Cancer Treatment

Indole derivatives are increasingly being recognized for their potential as biologically active compounds in treating cancer cells. They show various vital properties that could be harnessed for therapeutic interventions .

Safety and Hazards

Safety and hazards information for “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” can be found in safety data sheets and other resources .

Future Directions

The future directions of research on “4-fluoro-3-methyl-1H-indole-2-carboxylic acid” and similar compounds could involve further investigation of their biological activity, potential therapeutic applications, and development of novel synthesis methods .

properties

IUPAC Name

4-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-8-6(11)3-2-4-7(8)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETMTLAHNARHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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